molecular formula C6H2F5NO3S B6159733 2,3,4,5,6-pentafluorophenyl sulfamate CAS No. 541502-96-9

2,3,4,5,6-pentafluorophenyl sulfamate

Cat. No. B6159733
CAS RN: 541502-96-9
M. Wt: 263.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

2,3,4,5,6-Pentafluorophenyl sulfamate (PFP-SM) is a fluorinated sulfamate derivative that has been used in a variety of scientific research applications. It has been found to have a range of biochemical and physiological effects, and has been used in laboratory experiments to study the mechanisms of action of various biological processes.

Scientific Research Applications

2,3,4,5,6-pentafluorophenyl sulfamate has been used in a variety of scientific research applications. It has been used to study the mechanism of action of various biological processes, such as the regulation of gene expression, the regulation of enzyme activity, and the regulation of cell signaling pathways. It has also been used in the study of protein-protein interactions and in the development of new drug targets. In addition, 2,3,4,5,6-pentafluorophenyl sulfamate has been used in the study of the structure and function of proteins, as well as in the study of the structure and function of nucleic acids.

Mechanism of Action

The mechanism of action of 2,3,4,5,6-pentafluorophenyl sulfamate is not fully understood. However, it is thought to interact with specific amino acids in proteins and nucleic acids, resulting in changes in their structure and/or function. In particular, 2,3,4,5,6-pentafluorophenyl sulfamate has been found to interact with cysteine residues in proteins and nucleic acids, resulting in a change in their structure and/or function.
Biochemical and Physiological Effects
2,3,4,5,6-pentafluorophenyl sulfamate has been found to have a range of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as proteases and phosphatases, which are involved in the regulation of gene expression, cell signaling pathways, and protein-protein interactions. In addition, 2,3,4,5,6-pentafluorophenyl sulfamate has been found to inhibit the activity of certain transcription factors, which are involved in the regulation of gene expression. Finally, 2,3,4,5,6-pentafluorophenyl sulfamate has been found to inhibit the activity of certain hormones, such as insulin and glucagon, which are involved in the regulation of metabolic processes.

Advantages and Limitations for Lab Experiments

The main advantage of using 2,3,4,5,6-pentafluorophenyl sulfamate in laboratory experiments is that it is a relatively inexpensive and simple compound to synthesize. In addition, 2,3,4,5,6-pentafluorophenyl sulfamate is relatively stable and has a low toxicity, making it a safe and effective compound to use in experiments. However, it is important to note that 2,3,4,5,6-pentafluorophenyl sulfamate is not very soluble in water, which can limit its use in certain experiments. In addition, 2,3,4,5,6-pentafluorophenyl sulfamate is not very stable in the presence of light or oxygen, which can also limit its use in certain experiments.

Future Directions

There are a number of potential future directions for the use of 2,3,4,5,6-pentafluorophenyl sulfamate in scientific research. One potential direction is the development of new drugs that target specific proteins and/or pathways that are regulated by 2,3,4,5,6-pentafluorophenyl sulfamate. In addition, 2,3,4,5,6-pentafluorophenyl sulfamate could be used in the development of new diagnostic tools, such as imaging agents, that could be used to detect the presence of certain proteins or pathways in a patient’s body. Finally, 2,3,4,5,6-pentafluorophenyl sulfamate could be used in the development of new therapeutic agents, such as antibodies, that could be used to target and inhibit the activity of certain proteins or pathways in a patient’s body.

Synthesis Methods

2,3,4,5,6-pentafluorophenyl sulfamate is synthesized through a two-step reaction involving the reaction of 2,3,4,5,6-pentafluorophenol with sulfuric acid, followed by the reaction of the intermediate with ammonium sulfamate. The reaction is carried out in an aqueous medium and requires a high temperature and pressure to achieve complete conversion. The reaction is typically carried out in a sealed vessel, and the reaction time for the two-step reaction is usually around 24 hours. The product is then purified by column chromatography and is ready for use in scientific research applications.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2,3,4,5,6-pentafluorophenyl sulfamate involves the reaction of pentafluorophenol with chlorosulfonic acid to form the corresponding sulfonic acid. This sulfonic acid is then reacted with ammonia to form the sulfamate.", "Starting Materials": [ "Pentafluorophenol", "Chlorosulfonic acid", "Ammonia" ], "Reaction": [ "Pentafluorophenol is reacted with chlorosulfonic acid in the presence of a catalyst such as sulfuric acid to form the corresponding sulfonic acid.", "The sulfonic acid is then reacted with ammonia in the presence of a base such as sodium hydroxide to form the sulfamate.", "The resulting 2,3,4,5,6-pentafluorophenyl sulfamate can be purified by recrystallization or column chromatography." ] }

CAS RN

541502-96-9

Product Name

2,3,4,5,6-pentafluorophenyl sulfamate

Molecular Formula

C6H2F5NO3S

Molecular Weight

263.1

Purity

95

Origin of Product

United States

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